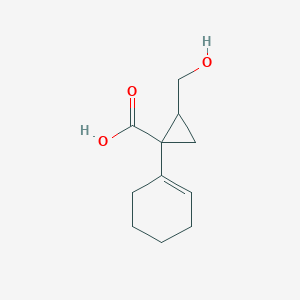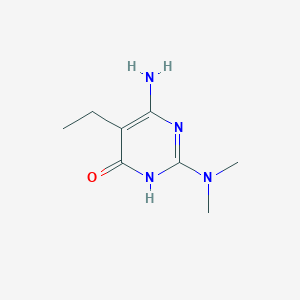
6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by the introduction of dimethylamine. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
科学的研究の応用
6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to a decrease in the synthesis of nucleotides, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
6-Amino-2-thiouracil: Another pyrimidine derivative with similar structural features.
2,4-Diamino-6-ethylpyrimidine: Shares the pyrimidine core but with different substituents.
5-Ethyl-2,4-diaminopyrimidine: Similar in structure but with variations in the amino groups.
Uniqueness
What sets 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
4-amino-2-(dimethylamino)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H14N4O/c1-4-5-6(9)10-8(12(2)3)11-7(5)13/h4H2,1-3H3,(H3,9,10,11,13) |
InChIキー |
RNZONJBXEHYDRS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
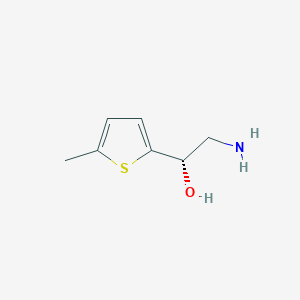
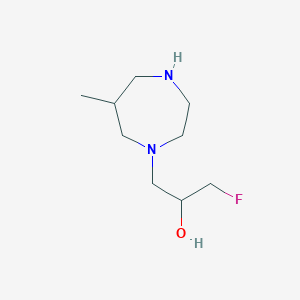

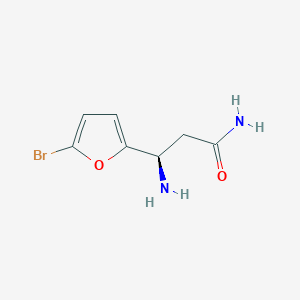

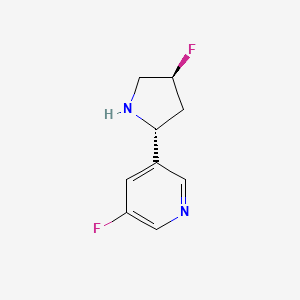
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)

